8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one
Overview
Description
8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazine ring fused with a pyrazole ring, making it a valuable scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-methylpyrazole with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of reduced pyrazolo[1,5-A][1,3,5]triazin-4(3H)-one derivatives.
Substitution: Halogenated pyrazolo[1,5-A][1,3,5]triazin-4(3H)-one derivatives.
Scientific Research Applications
8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one primarily involves the inhibition of cyclin-dependent kinases (CDKs). This compound binds to the active site of CDKs, preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a kinase inhibitor.
Uniqueness: 8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one is unique due to its specific triazine-pyrazole fusion, which imparts distinct electronic and steric properties. These properties enhance its binding affinity to CDKs, making it a potent inhibitor compared to other similar compounds .
Properties
IUPAC Name |
8-methyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-9-10-5(4)7-3-8-6(10)11/h2-3H,1H3,(H,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNYBNDBTGPROV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=CNC(=O)N2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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